molecular formula C23H19NO4 B557625 Fmoc-D-Phg-OH CAS No. 111524-95-9

Fmoc-D-Phg-OH

Cat. No.: B557625
CAS No.: 111524-95-9
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-OAQYLSRUSA-N
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Mechanism of Action

Target of Action

Fmoc-D-Phg-OH, also known as Fmoc-D-α-phenylglycine , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It protects the amine group during the coupling of amino acids, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The Fmoc group is stable under acidic conditions but is removed under basic conditions . This property is essential for its role in peptide synthesis.

Result of Action

The use of this compound in peptide synthesis results in the successful coupling of amino acids to form peptides . By protecting the amine group during synthesis, it prevents side reactions and ensures the correct sequence of amino acids in the peptide .

Action Environment

The action of this compound is influenced by the pH of the environment. It is stable in acidic conditions, making it suitable for stages of peptide synthesis that require acidic conditions . It is removed under basic conditions, which is utilized to deprotect the amine group when needed . Temperature and solvent can also affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

The role of Fmoc-D-Phg-OH in biochemical reactions primarily involves the formation of peptides. The Fmoc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amino group during peptide synthesis . The Fmoc group is introduced to the amino group, protecting it during the formation of peptide bonds. Once the peptide bond is formed, the Fmoc group is removed under basic conditions, allowing for the continuation of the peptide chain .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in peptide synthesis. The stability of this compound is crucial for successful peptide synthesis, and it has been shown to be stable under the conditions typically used in these reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Protein Engineering: It is used in the design of peptides and proteins with specific structural and functional properties.

Medicine:

    Drug Development: Peptides synthesized using Fmoc-D-phenylglycine can be used in the development of therapeutic agents.

Industry:

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111524-95-9
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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